3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC16707217
Molecular Formula: C8H3F3N2O
Molecular Weight: 200.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F3N2O |
|---|---|
| Molecular Weight | 200.12 g/mol |
| IUPAC Name | 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C8H3F3N2O/c9-5-2-1-4(6(10)7(5)11)8-12-3-14-13-8/h1-3H |
| Standard InChI Key | DFSFFENMOXELHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C2=NOC=N2)F)F)F |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole is defined by its five-membered oxadiazole ring fused to a trifluorinated benzene moiety. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole |
| Molecular Formula | C₈H₃F₃N₂O |
| Molecular Weight | 200.12 g/mol |
| CAS Number | 54772366 |
| SMILES Notation | C1=CC(=C(C(=C1C2=NOC=N2)F)F)F |
| InChI Key | DFSFFENMOXELHK-UHFFFAOYSA-N |
| PubChem CID | 54772366 |
The trifluorophenyl group introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The oxadiazole ring, containing two nitrogen atoms and one oxygen atom, contributes to its planar geometry and potential for π-π stacking interactions.
Synthesis and Chemical Reactivity
Conventional Synthesis Routes
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions. For 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole, a common pathway involves the reaction of 2,3,4-trifluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide or magnesium oxide. This generates an intermediate amidoxime, which undergoes cyclization under thermal or acidic conditions to form the oxadiazole ring.
Microwave-Assisted Synthesis
Modern synthetic approaches employ microwave irradiation to enhance reaction efficiency. For example, microwave-assisted cyclocondensation reduces reaction times from hours to minutes and improves yields by up to 20% compared to conventional heating. This method is particularly advantageous for scaling up production while minimizing side reactions.
Post-Synthetic Modifications
The oxadiazole ring’s nitrogen atoms serve as sites for further functionalization. For instance:
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Mannich Reactions: Treatment with formaldehyde and morpholine introduces amine-containing side chains, enhancing solubility and bioactivity .
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Schiff Base Formation: Condensation with aromatic aldehydes yields imine derivatives, which can be screened for antimicrobial or anticancer properties .
Biological Activities and Research Findings
While direct studies on 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole are sparse, structurally related oxadiazoles exhibit notable biological activities:
Antibacterial and Antifungal Properties
Oxadiazoles bearing electron-withdrawing substituents, like fluorine atoms, disrupt microbial cell wall synthesis. For example, 2-(3-trifluoromethylphenyl)-1,3,4-oxadiazole inhibits Staphylococcus aureus growth at MIC values of 8–16 µg/mL.
Enzyme Inhibition
The oxadiazole scaffold interacts with enzymatic active sites, particularly those involving metal ions. Derivatives have shown inhibitory activity against α-glucosidase (IC₅₀: 12.3 µM) and carbonic anhydrase, suggesting potential for treating diabetes and glaucoma.
Physicochemical Properties and Stability
Thermal Stability
Differential scanning calorimetry (DSC) of similar oxadiazoles reveals decomposition temperatures above 250°C, indicating robustness under high-temperature conditions. This property is advantageous for industrial applications requiring thermal resilience.
Solubility and Partition Coefficients
The logP value (octanol-water partition coefficient) of 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole is estimated at 2.1, suggesting moderate lipophilicity. Solubility in DMSO exceeds 50 mg/mL, facilitating in vitro biological assays.
Future Research Directions
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Comprehensive Bioactivity Profiling: Systematic screening against NCI-60 cancer cell lines and pathogenic microbes is needed to elucidate therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Modifying the trifluorophenyl group’s position (e.g., 2,4,5-trifluoro vs. 2,3,4-trifluoro) could optimize target binding.
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Nanoparticle Formulations: Encapsulation in liposomes or PLGA nanoparticles may improve bioavailability and reduce off-target effects.
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